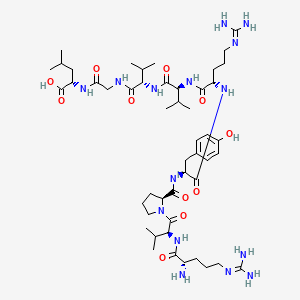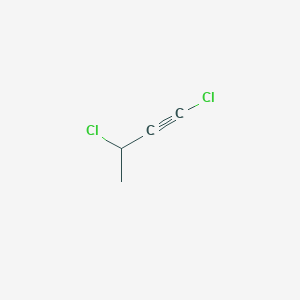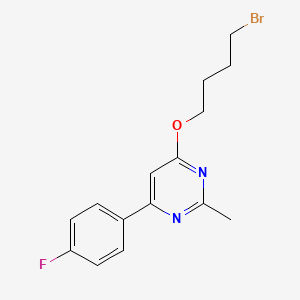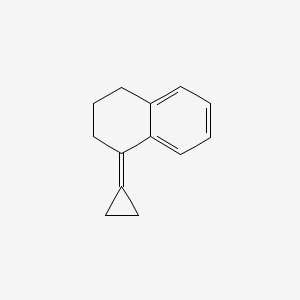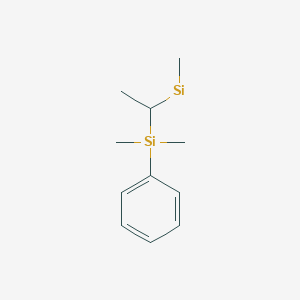![molecular formula C25H16O8 B15169871 3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) CAS No. 881178-94-5](/img/structure/B15169871.png)
3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) is a complex organic compound that belongs to the class of benzopyran derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) typically involves a multi-step reaction process. One common method involves the reaction of 4-hydroxycoumarin with benzaldehyde derivatives under basic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sodium acetate at room temperature . The reaction mixture is then refluxed to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the cosmetic and pigment industries due to its chromophoric properties.
作用機序
The mechanism of action of 3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anticancer activity is mediated through the induction of apoptosis and inhibition of cell proliferation .
類似化合物との比較
Similar Compounds
4,4’-[(Arylmethylene)bis(oxy)]bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds also exhibit significant biological activities, including antioxidant and anticancer properties.
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds have shown promising antimicrobial and anticancer activities.
Uniqueness
3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) is unique due to its specific structural features and the presence of both phenylmethylene and benzopyran moieties. This combination enhances its biological activities and makes it a valuable compound in medicinal chemistry .
特性
CAS番号 |
881178-94-5 |
|---|---|
分子式 |
C25H16O8 |
分子量 |
444.4 g/mol |
IUPAC名 |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)oxy-phenylmethoxy]chromen-2-one |
InChI |
InChI=1S/C25H16O8/c26-19-15-10-4-6-12-17(15)30-23(28)21(19)32-25(14-8-2-1-3-9-14)33-22-20(27)16-11-5-7-13-18(16)31-24(22)29/h1-13,25-27H |
InChIキー |
HLLQQBQCRWSMLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(OC2=C(C3=CC=CC=C3OC2=O)O)OC4=C(C5=CC=CC=C5OC4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


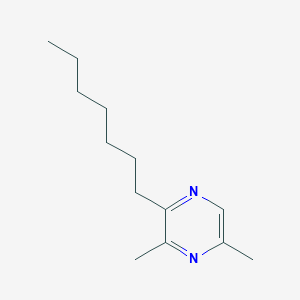
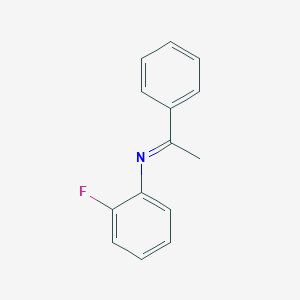
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)

![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
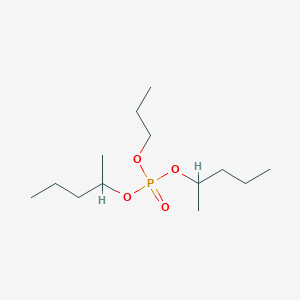
![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)
